tert-butyl 3-(3-ethoxy-2,2-difluoro-3-oxopropyl)azetidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(3-ethoxy-2,2-difluoro-3-oxopropyl)azetidine-1-carboxylate: is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles known for their diverse chemical reactivity and potential applications in pharmaceuticals and agrochemicals. This particular compound features a tert-butyl ester group, an ethoxy group, and two fluorine atoms, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(3-ethoxy-2,2-difluoro-3-oxopropyl)azetidine-1-carboxylate typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or amino acids.
Introduction of the Difluoro Group: The difluoro group is often introduced via fluorination reactions using reagents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.
Esterification: The tert-butyl ester group is introduced through esterification reactions using tert-butyl alcohol and an acid catalyst.
Ethoxy Group Addition: The ethoxy group can be added via nucleophilic substitution reactions using ethyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Cycloaddition: The azetidine ring can participate in cycloaddition reactions, forming larger ring systems.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Cycloaddition: Dipolarophiles like nitrile oxides or azides under thermal or photochemical conditions.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted azetidines.
Cycloaddition: Formation of spirocyclic compounds or fused ring systems.
Scientific Research Applications
Chemistry
Intermediate in Synthesis: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Fluorinated Compounds: The presence of fluorine atoms makes it valuable in the synthesis of fluorinated compounds, which often exhibit enhanced biological activity and stability.
Biology and Medicine
Drug Development: Potential use in the synthesis of drug candidates due to its structural features that can interact with biological targets.
Biological Probes: Used in the development of probes for studying biological processes, particularly those involving fluorine atoms.
Industry
Agrochemicals: Potential use in the synthesis of agrochemicals due to its ability to form stable and bioactive compounds.
Materials Science: Used in the development of new materials with unique properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of tert-butyl 3-(3-ethoxy-2,2-difluoro-3-oxopropyl)azetidine-1-carboxylate depends on its specific application. In drug development, it may interact with enzymes or receptors, modulating their activity. The fluorine atoms can enhance binding affinity and selectivity by forming strong interactions with biological targets. The azetidine ring can provide rigidity to the molecule, influencing its overall conformation and biological activity.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 3-(2-amino-3-ethoxy-3-oxopropyl)azetidine-1-carboxylate: Similar structure but with an amino group instead of difluoro.
tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate: Similar structure but with an oxoethylidene group.
Uniqueness
Fluorine Atoms: The presence of two fluorine atoms distinguishes it from many similar compounds, providing unique chemical and biological properties.
Versatility: Its ability to undergo a variety of chemical reactions makes it a versatile intermediate in organic synthesis.
This compound’s unique combination of functional groups and structural features makes it a valuable tool in both scientific research and industrial applications.
Properties
CAS No. |
2355217-10-4 |
---|---|
Molecular Formula |
C13H21F2NO4 |
Molecular Weight |
293.3 |
Purity |
95 |
Origin of Product |
United States |
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